molecular formula C12H16O4 B610156 Pogostone CAS No. 23800-56-8

Pogostone

Cat. No.: B610156
CAS No.: 23800-56-8
M. Wt: 224.25 g/mol
InChI Key: AJFJTORMMHWKFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pogostone, a major component of the essential oil from Pogostemon cablin , has been found to interact with several targets. It has been identified as a potential inhibitor of MCR-1 , a plasmid-mediated colistin resistance gene . This compound also exhibits an immunosuppressive property by directly blocking T cell proliferation .

Mode of Action

Instead, it inhibits the binding of MCR-1 to substrates by binding to amino acids in the active region of MCR-1, thus inhibiting the biological activity of MCR-1 and its mutants . In the context of immunosuppression, this compound acts by altering the inflammatory cytokine profile .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to downregulate the phosphorylation of MAPKs and the NF-κB pathway by triggering the SIRT1 activation . It also suppresses the migratory ability of macrophages to inflammatory adipocytes and reduces inflammatory cytokine and chemokine expression .

Result of Action

This compound has been shown to have various molecular and cellular effects. It can decrease protein expressions of ANP and BNP, reduce cell surface area, decrease ROS and MDA levels, and inhibit apoptosis . It also significantly induces apoptosis in liver cancer cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, oxidative stress from various external and endogenous factors, including alcohol, drugs, and environmental pollutants, can affect the efficacy of this compound . Additionally, this compound has been shown to have insecticidal and repellent action against certain pests, suggesting that its efficacy can be influenced by the presence of these organisms .

Safety and Hazards

Pogostone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Pogostone has shown potential in treating infections caused by MCR-1-positive drug-resistant bacteria, especially MCR-1-positive carbapenem-resistant Enterobacteriaceae (CRE) . It could restore the bactericidal activity of colistin against all tested MCR-1-positive bacterial strains or MCR-1 mutant–positive bacterial strains . This suggests that this compound may be a bioactive constituent for the treatment of obesity and related metabolic diseases by targeting adipose tissue inflammation .

Biochemical Analysis

Biochemical Properties

Pogostone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is the acyl-activating enzyme (AAE) that catalyzes the formation of 4-methylvaleryl-CoA from 4-methylvaleric acid . This enzyme, identified as PcAAE2, is localized in the cytosol and is closely related to other AAE proteins in Pogostemon cablin and other species . This compound also exhibits inhibitory effects on both gram-negative and gram-positive bacteria, as well as corynebacterium xerosis .

Cellular Effects

This compound has been shown to induce apoptosis and autophagy in various cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells . Additionally, this compound’s anti-inflammatory properties are linked to its ability to modulate inflammatory signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits bacterial growth by disrupting the cell membrane integrity and inhibiting essential bacterial enzymes . In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and gastro-protective activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and higher doses do not result in increased efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-activating enzymes and cofactors involved in its biosynthesis and metabolism . This compound’s metabolic pathway includes the formation of 4-methylvaleryl-CoA, which is a key intermediate in its biosynthesis . Additionally, this compound can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . This compound’s distribution pattern is correlated with its pharmacological activities, with higher concentrations found in tissues where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytosol, where it interacts with various enzymes and proteins . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its biological activities, including its anti-bacterial and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pogostone can be synthesized through various methods. One common approach involves the isolation of this compound from Pogostemon cablin oil. Traditional extraction methods often result in low yields, approximately 17.6 mg/kg . Alternatively, this compound can be synthesized via a one-step method, which involves the use of specific reagents and conditions to achieve higher yields .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oil from Pogostemon cablin, followed by the isolation and purification of this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Pogostone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For instance, this compound can be oxidized to form different derivatives with enhanced antibacterial activity .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that exhibit potent antibacterial and antifungal activities. These derivatives are often synthesized to improve the compound’s efficacy and reduce potential side effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFJTORMMHWKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019967
Record name Pogostone
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URL https://comptox.epa.gov/dashboard/DTXSID001019967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dhelwangin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23800-56-8
Record name Pogostone
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URL https://commonchemistry.cas.org/detail?cas_rn=23800-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dhelwangin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pogostone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DHELWANGIN
Source FDA Global Substance Registration System (GSRS)
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Record name Dhelwangin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41 - 41.6 °C
Record name Dhelwangin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Undernitrogen, 2.8 g of 4-hydroxy-6-methyl-3-(4-methyl-2-pentenoyl)-2-pyrone was dissolved in ethyl acetate and 0.14 g of 5% palladium/carbon was added thereto. The nitrogen in the reaction vessel was substituted by hydrogen and the reaction mixture was stirred at room temperature for 5 hours. After that, the reaction mixture was filtered through a Celite pad and the Celite pad was washed with 50 ml of ethyl acetate. The solution combined the filtrate with the washing solution was washed with 0.1% hydrochloric acid once, water twice and saturated brine once, subsequently. The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a residue, which was subjected to silica gel column chromatography (eluent: hexane/ethyl acetate =6/1) to give 2.68 g of 4-hydroxy-6-methyl-3-(4-methylpentanoyl)-2-pyrone.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four

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